![molecular formula C13H20N2O7S2 B14702067 [(3-Methyl-4-nitrosophenyl)imino]diethane-2,1-diyl dimethanesulfonate CAS No. 22964-39-2](/img/structure/B14702067.png)
[(3-Methyl-4-nitrosophenyl)imino]diethane-2,1-diyl dimethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3-Methyl-4-nitrosophenyl)imino]diethane-2,1-diyl dimethanesulfonate is a yellow to orange solid chemical compound characterized as an imine with a diethane-2,1-diyl and dimethanesulfonate group . It is known for its utility in various chemical reactions and has demonstrated potential in medicinal chemistry, particularly as a potential anti-cancer agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Methyl-4-nitrosophenyl)imino]diethane-2,1-diyl dimethanesulfonate typically involves the reaction of 3-methyl-4-nitrosophenylamine with diethane-2,1-diyl dimethanesulfonate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the formation of the imine bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
[(3-Methyl-4-nitrosophenyl)imino]diethane-2,1-diyl dimethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethanesulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include nitroso derivatives, amino derivatives, and substituted imines, depending on the reaction conditions and reagents used .
Scientific Research Applications
[(3-Methyl-4-nitrosophenyl)imino]diethane-2,1-diyl dimethanesulfonate has several scientific research applications:
Mechanism of Action
The mechanism of action of [(3-Methyl-4-nitrosophenyl)imino]diethane-2,1-diyl dimethanesulfonate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
[(4-Nitrosophenyl)imino]diethane-2,1-diyl dimethanesulfonate: Similar in structure but with different substituents, leading to variations in reactivity and biological activity.
[(4-Formyl-3-methylphenyl)imino]diethane-2,1-diyl dimethanesulfonate: Another related compound with a formyl group instead of a nitroso group, affecting its chemical properties and applications.
Uniqueness
[(3-Methyl-4-nitrosophenyl)imino]diethane-2,1-diyl dimethanesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its potential as an anti-cancer agent sets it apart from other similar compounds .
Properties
CAS No. |
22964-39-2 |
|---|---|
Molecular Formula |
C13H20N2O7S2 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
2-[3-methyl-N-(2-methylsulfonyloxyethyl)-4-nitrosoanilino]ethyl methanesulfonate |
InChI |
InChI=1S/C13H20N2O7S2/c1-11-10-12(4-5-13(11)14-16)15(6-8-21-23(2,17)18)7-9-22-24(3,19)20/h4-5,10H,6-9H2,1-3H3 |
InChI Key |
ASMRMJLWLLWOCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CCOS(=O)(=O)C)CCOS(=O)(=O)C)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


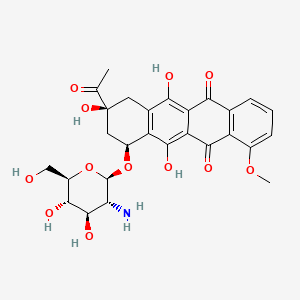
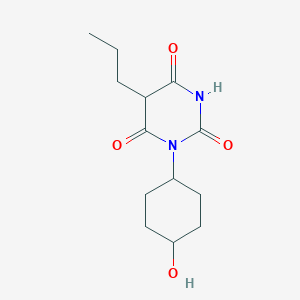
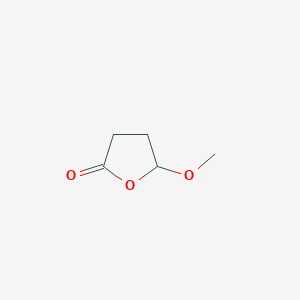
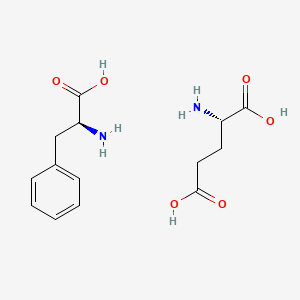
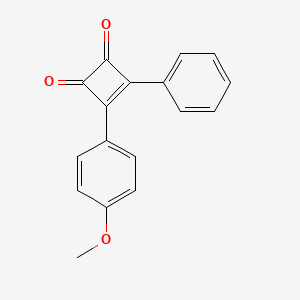
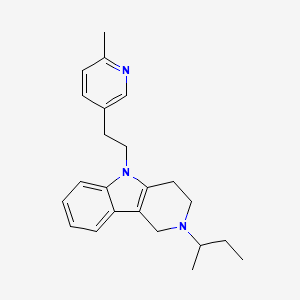
![1,4-Bis[(5-methyl-1-phenylhexan-3-yl)amino]anthracene-9,10-dione](/img/structure/B14702015.png)

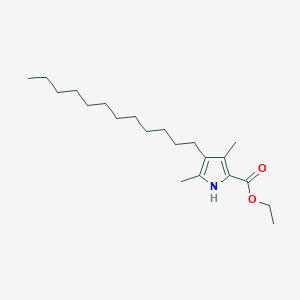
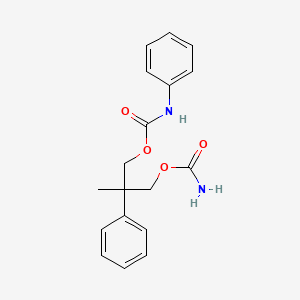
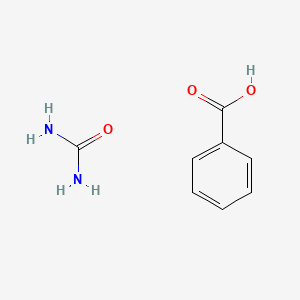
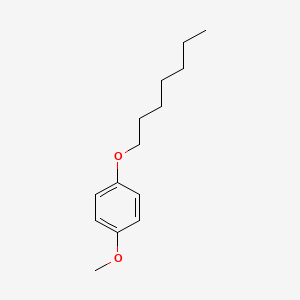
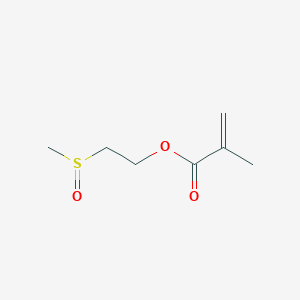
![Benzo[f]quinolin-3(4H)-one](/img/structure/B14702066.png)
